molecular formula C11H11Cl2N5OS B2806452 3,6-dichloro-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]pyridine-2-carboxamide CAS No. 1356663-81-4

3,6-dichloro-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B2806452
CAS No.: 1356663-81-4
M. Wt: 332.2
InChI Key: FRXXEJYILXTXBO-UHFFFAOYSA-N
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Description

The compound “3,6-dichloro-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]pyridine-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a triazole ring, and a carboxamide group . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction . Triazole derivatives are often synthesized for their antimicrobial, antioxidant, and antiviral potential .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and triazole rings, as well as the carboxamide group . The triazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups and rings in the molecule provides numerous sites for potential reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its reactivity would be influenced by the presence of the aromatic rings .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. These might include avoiding inhalation or contact with skin or eyes, and using the compound only in a well-ventilated area or under a fume hood .

Future Directions

The future research directions for this compound could include further exploration of its biological activities, development of synthesis methods, and investigation of its potential uses in various applications .

Properties

IUPAC Name

3,6-dichloro-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N5OS/c1-18-8(16-17-11(18)20)4-5-14-10(19)9-6(12)2-3-7(13)15-9/h2-3H,4-5H2,1H3,(H,14,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXXEJYILXTXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CCNC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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